1-烯丙基-4,5-二苯基-1H-咪唑-2-基苄基硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

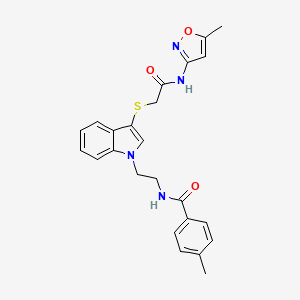

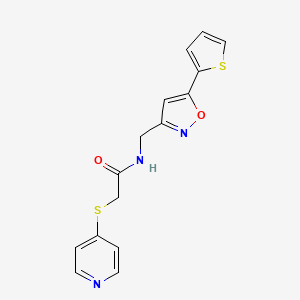

1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide is a useful research compound. Its molecular formula is C25H22N2S and its molecular weight is 382.53. The purity is usually 95%.

BenchChem offers high-quality 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌和抗分枝杆菌性质

咪唑衍生物表现出有希望的抗菌和抗分枝杆菌活性。研究人员合成了各种含咪唑的化合物,并评估了它们对细菌菌株的功效。 这些化合物可能成为治疗传染病的新型抗生素或辅助药物 .

抗炎和镇痛作用

某些咪唑衍生物,包括与我们的化合物结构相似的那些,已显示出抗炎和镇痛特性。 这些作用使其与疼痛管理和炎症相关疾病有关 .

抗肿瘤活性

咪唑基化合物因其抗肿瘤潜力而被研究。 虽然关于我们化合物的具体研究有限,但其结构特征表明它可能有助于癌症研究和治疗 .

抗糖尿病特性

咪唑衍生物通过调节葡萄糖代谢已显示出抗糖尿病作用。 进一步探索我们化合物在这种情况下的活性可能是宝贵的 .

抗氧化活性

含咪唑的化合物通常表现出抗氧化特性。这些分子清除自由基并保护细胞免受氧化损伤。 研究我们化合物的抗氧化潜力可能会产生有趣的结果 .

其他应用

除了提到的领域外,咪唑衍生物还被探索用于抗过敏、解热、抗病毒、抗阿米巴、抗蠕虫和抗真菌活性。 虽然关于我们化合物的直接证据很少,但其咪唑核心表明其在这些领域的潜力 .

未来方向

作用机制

Target of Action

It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting a variety of potential molecular and cellular effects .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

生化分析

Biochemical Properties

1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant activity, which is essential in protecting cells from oxidative stress. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby reducing the levels of reactive oxygen species in cells . Additionally, 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.

Cellular Effects

The effects of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s defense mechanisms against oxidative stress . Furthermore, 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide has been shown to inhibit the NF-κB pathway, reducing inflammation and promoting cell survival.

Molecular Mechanism

At the molecular level, 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

The effects of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide change over time in laboratory settings. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term studies have shown that prolonged exposure to 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide can result in adaptive cellular responses, such as increased expression of antioxidant enzymes and enhanced resistance to oxidative stress.

Dosage Effects in Animal Models

The effects of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects.

Metabolic Pathways

1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it has been shown to increase the levels of glutathione, a critical antioxidant in cells.

Transport and Distribution

The transport and distribution of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its accumulation in specific tissues . Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability in the body.

Subcellular Localization

1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. For example, in the mitochondria, this compound can enhance the activity of antioxidant enzymes, protecting the cells from mitochondrial oxidative stress.

属性

IUPAC Name |

2-benzylsulfanyl-4,5-diphenyl-1-prop-2-enylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2S/c1-2-18-27-24(22-16-10-5-11-17-22)23(21-14-8-4-9-15-21)26-25(27)28-19-20-12-6-3-7-13-20/h2-17H,1,18-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFMVHWUOLXPPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2496569.png)

![N-(1,2-oxazol-3-yl)-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2496572.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2496576.png)

![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2496580.png)

![2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2496583.png)

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)

![1,3,5-trimethyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2496586.png)

![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)